

An In-depth Technical Guide to 3,4-Dimethoxyaniline

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Compound of Interest

Compound Name: 3,4-Dimethoxyaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3,4-Dimethoxyaniline**, a pivotal chemical intermediate in the pharmaceutical and broader chemical industries. This document outlines its fundamental molecular and physical properties, details a common synthesis protocol, and contextualizes its application in modern drug development.

Core Molecular and Physical Properties

3,4-Dimethoxyaniline, also known as 4-Aminoveratrole, is an aromatic amine that serves as a versatile building block in organic synthesis.^{[1][2]} Its molecular structure, characterized by a benzene ring substituted with an amino group and two adjacent methoxy groups, makes it a valuable precursor for a variety of complex molecules.

A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C8H11NO2	[3][4]
Molecular Weight	153.18 g/mol	[3][4]
CAS Number	6315-89-5	[3][4]
Appearance	Brown powder	[3]
Melting Point	85-89 °C	[5]
Boiling Point	174-176 °C at 22 mmHg	[5]
Solubility	Slightly soluble in water	[3]

Synthesis of 3,4-Dimethoxyaniline: An Experimental Protocol

A common and efficient method for the synthesis of **3,4-Dimethoxyaniline** involves a two-step process starting from 3,4-dimethoxybenzene.[6] This procedure includes nitration followed by reduction.

Step 1: Nitration of 3,4-Dimethoxybenzene

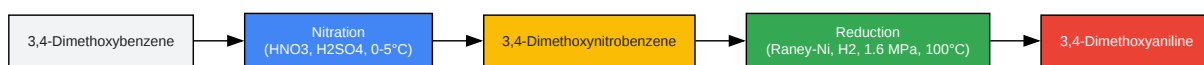
- **Reaction Setup:** In a reaction vessel equipped with a stirrer and cooling bath, prepare a mixed acid solution of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
- **Temperature Control:** Cool the mixed acid solution to a temperature range of 0-5°C.
- **Addition of Reactant:** Slowly add 3,4-dimethoxybenzene to the cooled mixed acid solution while maintaining the temperature between 0-5°C to control the exothermic reaction.
- **Reaction Monitoring:** Stir the mixture at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** Upon completion, the resulting 3,4-dimethoxynitrobenzene is obtained by filtration. This intermediate product typically has a high yield, reported to be over 97%.[6]

Step 2: Reduction of 3,4-Dimethoxynitrobenzene

- **Solvent and Catalyst:** Dissolve the 3,4-dimethoxynitrobenzene obtained in the previous step in ethanol. Add Raney Nickel, which serves as the catalyst for the reduction.[6]
- **Hydrogenation:** Transfer the mixture to an autoclave.
- **Reaction Conditions:** Pressurize the autoclave with hydrogen gas to 1.6 MPa and heat the reaction mixture to 100°C.[6]
- **Product Formation:** The nitro group is reduced to an amino group under these conditions, forming **3,4-dimethoxyaniline**.
- **Isolation and Purification:** After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization. The yield for this step is reported to be up to 90%, with a purity of 98%.[6]

Logical Workflow for the Synthesis of 3,4-Dimethoxyaniline

The following diagram illustrates the key stages in the synthesis of **3,4-Dimethoxyaniline** from 3,4-dimethoxybenzene.



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Synthesis of **3,4-Dimethoxyaniline**.

Applications in Drug Development and Organic Synthesis

3,4-Dimethoxyaniline is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its reactive amino group, activated by the presence of two methoxy groups, allows it to readily

participate in reactions to form more complex molecules.[2] It is a key building block for the synthesis of:

- 2-Aminothiazoles: These are utilized in the development of sphingosine kinase inhibitors.[1]
- Pyridine-3-carboxamide-6-yl-ureas: These compounds exhibit antimicrobial properties.[1]

Beyond pharmaceuticals, it is also used in the production of dyes and pigments, such as azo dyes, and in the synthesis of active ingredients for agrochemicals.[1] Its versatility makes it a valuable tool in both academic and industrial organic chemistry research.[1]

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